rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
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Overview
Description
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis: is a chemical compound with the molecular formula C10H20N2O2·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis typically involves the following steps:
Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with an amine under basic conditions.
Cyclopentylamine derivative synthesis: The cyclopentylamine derivative is synthesized through a series of reactions involving cyclopentanone and various reagents.
Coupling reaction: The tert-butyl carbamate is then coupled with the cyclopentylamine derivative under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate hydrochloride
- rac-tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
- rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate hydrochloride
Uniqueness
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis is unique due to its specific stereochemistry and the presence of both tert-butyl and cyclopentylamine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H42Cl2N4O4 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;dihydrochloride |
InChI |
InChI=1S/2C10H20N2O2.2ClH/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;;/h2*7-8H,4-6,11H2,1-3H3,(H,12,13);2*1H/t2*7-,8+;;/m10../s1 |
InChI Key |
QLKJOCKQTONTMI-BJDVXBNTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
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